3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridazinone ring attached to a pyrimidinyl group via an ethylsulfanyl linker, and a methylphenyl group . This structure is unique and contributes to its potential applications in drug synthesis and biological research.Physical and Chemical Properties Analysis
The compound “3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone” has a molecular formula of C17H16N4OS . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources .Scientific Research Applications
Antisecretory and Antiulcer Activities
3(2H)-Pyridazinone derivatives, including 3-[2-(ethylsulfanyl)-4-pyrimidinyl]-1-(4-methylphenyl)-4(1H)-pyridazinone, have been studied for their potential in treating gastric disorders. Research has shown that certain pyridazinone derivatives exhibit significant gastric antisecretory and antiulcer activities. These compounds have been found to be neither histamine H2 receptor inhibitors nor anticholinergic agents, indicating a distinct mechanism of action in gastric treatment (Yamada et al., 1983).
Herbicidal Applications
Pyridazinone compounds, including the subject compound, have been investigated for their herbicidal properties. Studies on substituted pyridazinones have shown that they inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. This inhibition is key to the herbicidal activity of pyridazinones like pyrazon, and similar pyridazinone chemicals (Hilton et al., 1969).
Synthesis and Chemical Properties
The synthesis of pyridazinone derivatives, including this compound, has been a subject of extensive research. Studies have explored various synthetic routes and chemical reactions involving pyridazinone derivatives, highlighting their diverse chemical properties and potential applications in pharmaceuticals and other fields (Soliman & El-Sakka, 2011).
Potential in Drug Discovery
Pyridazinone derivatives, due to their unique structural and chemical properties, have been explored as scaffolds in drug discovery. Their ability to undergo various chemical transformations makes them suitable candidates for developing new pharmacologically active compounds. Research in this area focuses on creating novel derivatives with potential therapeutic applications (Pattison et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3-(2-ethylsulfanylpyrimidin-4-yl)-1-(4-methylphenyl)pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-3-23-17-18-10-8-14(19-17)16-15(22)9-11-21(20-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLHNTMULVZWCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=N1)C2=NN(C=CC2=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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